molecular formula C10H11Br2NO B14061976 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one CAS No. 1803833-36-4

1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14061976
CAS No.: 1803833-36-4
M. Wt: 321.01 g/mol
InChI Key: DMYSXNVNNSKCEF-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated phenyl ring with an amino group and a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactionsThe bromomethyl group can be introduced via a halogenation reaction using reagents like N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The brominated phenyl ring can be reduced to form dehalogenated products.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-5-(iodomethyl)phenyl)-1-iodopropan-2-one

Comparison: Compared to its chlorinated and iodinated analogs, 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles .

Properties

CAS No.

1803833-36-4

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-amino-5-(bromomethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5,13H2,1H3

InChI Key

DMYSXNVNNSKCEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CBr)N)Br

Origin of Product

United States

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